Bienvenue dans la boutique en ligne BenchChem!

BGB-290

Oncology PARP inhibitor in vivo efficacy

BGB-290 (Pamiparib) is the PARP inhibitor of choice for CNS oncology and HRD tumor research. Its brain-to-plasma ratio of ~0.2 and non-P-gp substrate profile enable superior BBB penetration and PARylation suppression in intracranial tumors at 3 mg/kg oral dosing. With PARP-DNA trapping comparable to talazoparib, it overcomes resistance seen with olaparib/veliparib. Approved in China for gBRCAm ovarian cancer, it delivers ORR 31.6% in PROC monotherapy and extends survival >300 days in orthotopic GBM models when combined with TMZ. Prioritize BGB-290 for brain metastases, platinum-resistant cancers, and DNA-damaging agent combinations.

Molecular Formula C25H17F3N4O3
Molecular Weight
Cat. No. B1574170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBGB-290
SynonymsBGB-290;  BGB 290;  BGB290.; Unknown
Molecular FormulaC25H17F3N4O3
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BGB-290 (Pamiparib) Procurement and Selection Guide: PARP1/2 Inhibitor for Oncology Research and Clinical Development


BGB-290 (Pamiparib) is an orally active, potent, and selective inhibitor of poly (ADP-ribose) polymerase 1 and 2 (PARP1/2) [1]. It is approved in China for the treatment of germline BRCA mutation-associated recurrent advanced ovarian, fallopian tube, or primary peritoneal cancer in patients who have previously undergone two or more lines of chemotherapy [2]. The compound demonstrates distinct pharmacological properties including strong PARP-DNA trapping activity, a non-P-glycoprotein (P-gp) substrate profile, and significant blood-brain barrier penetration [3].

Why BGB-290 (Pamiparib) Cannot Be Interchanged with Generic PARP Inhibitors: Key Differentiation Dimensions


PARP inhibitors constitute a chemically and pharmacologically heterogeneous class with clinically consequential differences in potency, PARP-DNA trapping capacity, central nervous system (CNS) penetration, and transporter substrate profiles [1]. BGB-290 exhibits specific attributes — including a brain-to-plasma ratio of approximately 17–19% in mice, a non-P-gp substrate profile, and PARP-DNA trapping activity comparable to talazoparib — that distinguish it from agents such as olaparib and veliparib [2]. These differences carry direct implications for research models involving brain metastases, P-gp-mediated resistance mechanisms, and combination regimens with DNA-damaging agents [3].

BGB-290 (Pamiparib) Quantitative Comparative Evidence: Head-to-Head and Cross-Study Differentiation


In Vivo Anti-Tumor Potency: BGB-290 Demonstrates 16-Fold Greater Activity Than Olaparib in BRCA1-Mutant Breast Cancer Xenograft Model

In a head-to-head comparison using the BRCA1-mutated MDA-MB-436 breast cancer xenograft model, BGB-290 exhibited 16-fold greater in vivo anti-tumor potency than olaparib [1]. The study further demonstrated that BGB-290 induced more sustained PARP inhibition than olaparib, which correlated with the observed superior anti-tumor activity [1].

Oncology PARP inhibitor in vivo efficacy xenograft BRCA1 mutant

PARP-DNA Trapping Activity: BGB-290 Exhibits Potent Trapping Comparable to Talazoparib, Distinct from Olaparib and Veliparib

The PARP-DNA trapping function has been identified as essential for therapeutic activity in certain contexts. In glioma stem cell (GSC) models, olaparib and veliparib — characterized by weak DNA-PARP trapping potential — failed to demonstrate sensitivity in EGFR-amplified GSCs [1]. In contrast, BGB-290 exhibited PARP-DNA trapping ability similar to that of talazoparib and showed selective sensitivity in EGFR-amplified GSCs [1]. BGB-290's DNA-trapping IC50 is 13 nM [2].

PARP-DNA trapping glioblastoma EGFR amplification PARP inhibitor synthetic lethality

Blood-Brain Barrier Penetration: BGB-290 Achieves Brain-to-Plasma Ratio of ~0.2 (17–19% in Mice), Enabling CNS Research Applications

BGB-290 demonstrates significant brain penetration with a brain-to-plasma ratio of approximately 0.2 and brain exposure reaching 17–19% of plasma levels in mice following oral administration [1]. Compared to other PARP inhibitors, BGB-290 exhibited improved penetration across the blood-brain barrier (BBB) in mice [2]. Oral administration at a dose as low as 3 mg/kg is sufficient to abrogate PARylation in brain tumor tissues [2]. This contrasts with several other PARP inhibitors whose limited brain penetration precludes their use in glioblastoma research [3].

blood-brain barrier brain penetration CNS oncology glioblastoma PARP inhibitor

Non-P-Glycoprotein Substrate Profile: BGB-290 Avoids P-gp-Mediated Efflux, Potentially Mitigating a Resistance Mechanism Affecting Other PARP Inhibitors

Preclinical studies demonstrate that BGB-290 is not a substrate for P-glycoprotein (P-gp), an ATP-dependent efflux pump that can reduce intracellular drug accumulation and contribute to acquired resistance [1]. This property distinguishes BGB-290 from certain other PARP inhibitors that may be subject to P-gp-mediated efflux, though quantitative cross-inhibitor P-gp substrate comparisons are not available from primary sources [2]. The non-P-gp substrate profile is cited as a mechanistic basis for potential anti-resistance activity [2].

P-glycoprotein drug resistance efflux pump PARP inhibitor pharmacokinetics

Clinical Efficacy in Advanced Ovarian Cancer: BGB-290 Achieves ORR of 31.6% in Platinum-Resistant (PROC) and 64.6% in Platinum-Sensitive (PSOC) gBRCAm Patients Post ≥2 Lines of Therapy

In the pivotal Phase II portion of the BGB-290-102 trial (NCT03333915), BGB-290 monotherapy was evaluated in patients with germline BRCA1/2-mutated advanced ovarian cancer who had received at least two prior lines of chemotherapy [1]. In platinum-sensitive ovarian cancer (PSOC) patients (n=90 evaluable), the ORR was 64.6% (95% CI: 53.3–74.9) with a median duration of response (DOR) of 14.5 months and median PFS of 15.2 months [1]. In platinum-resistant ovarian cancer (PROC) patients (n=19 evaluable), the ORR was 31.6% (95% CI: 12.6–56.6) with a median DOR of 11.1 months [1]. Compared to the expected chemotherapy ORR of approximately 10–20% in the PROC setting, BGB-290 offers a numerically higher response rate [2].

ovarian cancer BRCA mutation platinum-resistant platinum-sensitive objective response rate

Safety and Tolerability Profile: BGB-290 Grade ≥3 Anemia Rate of 41.6% and Neutropenia 33.6% in Phase II Ovarian Cancer Trial

In the BGB-290-102 Phase II trial (n=113), the most common grade ≥3 treatment-emergent adverse events (TEAEs) included anemia (41.6%), decreased neutrophil count (33.6%), decreased white blood cell count (19.5%), and leukopenia (10.6%) [1]. Common any-grade TEAEs (≥20%) included anemia (89.4%), nausea (68.1%), decreased neutrophil count (61.1%), decreased white blood cell count (60.2%), vomiting (50.4%), and decreased platelet count (31.0%) [1]. No myelodysplastic syndrome or significant complications related to hematologic AEs were reported [1]. In the Phase I dose-escalation study (n=40), common drug-related grade 3/4 AEs were anemia (13%), neutropenia (8%), and fatigue (5%) [2].

safety adverse events hematologic toxicity anemia neutropenia

BGB-290 (Pamiparib) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


CNS Oncology Research: Glioblastoma, Brain Metastases, and Blood-Brain Barrier Penetration Studies

BGB-290 is the appropriate PARP inhibitor selection for preclinical research involving CNS tumors due to its demonstrated brain-to-plasma ratio of approximately 0.2 (17–19% in mice) and improved BBB penetration compared to other PARP inhibitors [1]. At oral doses as low as 3 mg/kg, BGB-290 achieves sufficient brain exposure to abrogate PARylation in brain tumor tissues [1]. This property enables in vivo glioblastoma, brain metastasis, and CNS lymphoma models where alternative PARP inhibitors with limited brain penetration are unsuitable [2]. Additionally, BGB-290 in combination with temozolomide (TMZ) demonstrates significant tumor inhibition and prolonged survival in TMZ-resistant intracranial xenograft models [1].

Platinum-Resistant Ovarian Cancer Translational and Clinical Research

BGB-290 should be prioritized for research programs targeting platinum-resistant ovarian cancer (PROC). In the Phase II BGB-290-102 trial, BGB-290 monotherapy achieved an ORR of 31.6% in gBRCAm PROC patients who had received ≥2 prior lines of therapy, compared to the expected chemotherapy ORR of approximately 10–20% in this setting [3]. The compound is approved in China specifically for gBRCAm-associated recurrent advanced ovarian cancer following ≥2 prior chemotherapy lines [4], providing a validated regulatory framework for clinical research applications.

Combination Therapy with Temozolomide or DNA-Damaging Agents in Preclinical Models

BGB-290 exhibits strong anti-tumor synergy with temozolomide (TMZ), a DNA alkylating agent [1]. In patient-derived glioblastoma xenograft models, combination of 0.1 μM BGB-290 with 10 μM TMZ significantly reduced neurosphere formation (3.1 ± 1.3%) compared to TMZ alone (9.2 ± 3.1%, p=0.03) [2]. In orthotopic GBM xenografts, BGB-290 (3 mg/kg BID) plus TMZ extended survival beyond 300 days (80% survival) compared to TMZ alone (80% moribund by day 150) [2]. BGB-290 also potentiates the activity of etoposide/carboplatin chemotherapy in patient-derived small cell lung cancer (SCLC) xenograft models [5]. These data support BGB-290 as a rational combination partner for DNA-damaging agents in preclinical oncology research.

BRCA-Mutant and Homologous Recombination Deficiency (HRD) Preclinical Tumor Models

BGB-290 is a potent research tool for BRCA1/2-mutant and homologous recombination-deficient (HRD) tumor models. In the BRCA1-mutated MDA-MB-436 breast cancer xenograft model, BGB-290 demonstrated 16-fold greater in vivo anti-tumor potency than olaparib [1]. Tumor cell lines with homologous recombination defects are profoundly sensitive to BGB-290 in vitro [5]. This high potency in HRD contexts enables researchers to use lower compound concentrations, potentially reducing off-target effects and experimental variability compared to less potent PARP inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for BGB-290

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.